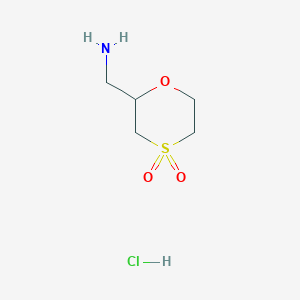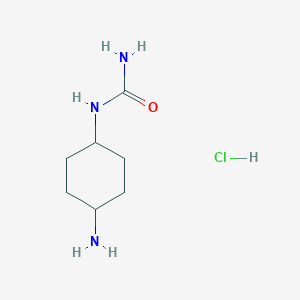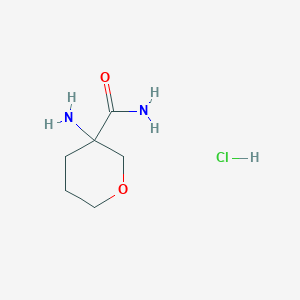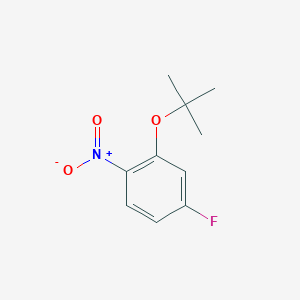
2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride
Vue d'ensemble
Description
2-(Aminomethyl)-1,4λ6-oxathiane-4,4-dione hydrochloride (AMODH) is an organic compound with a unique structure and properties that make it a valuable tool in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively and are discussed in
Applications De Recherche Scientifique
Synthetic Pathways and Structural Analyses
- The synthesis and structural conformation of bicyclic nucleoside analogues, including compounds with oxathiane and thiomorpholine structures, were investigated. These studies highlight key synthetic steps such as intramolecular hetero-Michael addition and detailed analyses using NMR and HR-MS techniques (Sun, Wu, & Yang, 2007).
- Research into the chemistry of alkenethiolates has led to the synthesis of six- and seven-membered rings with two hetero atoms, including 1,4-oxathianes. This work demonstrated the potential for creating diverse cyclic structures through functionalized alkenes (Hoff, Blok, & Zwanenburg, 2010).
C-H Bond Functionalization and Cycloadditions
- A study on the efficient synthesis of 6-styryl-1,2-oxathiine 2,2-dioxides via a two-step protocol showcased advancements in C-H bond functionalization and cycloaddition reactions. This research contributes to the development of novel synthetic methodologies for creating heteroaryl substituted analogues (Gabbutt, Heron, Lilly, Ogwang, & Zonidis, 2021).
Antimicrobial and Detoxification Applications
- The synthesis of N-halamine-coated cotton demonstrates the application of chemical compounds for antimicrobial and detoxification purposes. This innovative approach employs a new N-halamine precursor to create fabrics with varying chlorine loadings, providing insights into the development of materials with enhanced biocidal properties (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009).
Catalytic Reactions and Environmental Applications
- Research on NiFe2O4@SiO2@glucose amine nanoparticle catalyzed reactions presents a clean, environmentally benign synthesis method for benzo[d]oxathiine-2,4-dione derivatives. This study emphasizes the importance of sustainable chemistry practices and introduces a novel catalyst that offers advantages such as eco-friendliness, aqueous media use, and reusability (Nikpassand, 2020).
Propriétés
IUPAC Name |
(4,4-dioxo-1,4-oxathian-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c6-3-5-4-10(7,8)2-1-9-5;/h5H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJBLFHXUUWSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(O1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427379-52-9 | |
| Record name | 2-(aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride](/img/structure/B1377110.png)


![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B1377116.png)
![2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B1377118.png)




![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)